2-Amino-N-(2-cyano-benzyl)-N-methyl-acetamide

Catalog No.
S8216245
CAS No.
M.F
C11H13N3O
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-N-(2-cyano-benzyl)-N-methyl-acetamide

Product Name

2-Amino-N-(2-cyano-benzyl)-N-methyl-acetamide

IUPAC Name

2-amino-N-[(2-cyanophenyl)methyl]-N-methylacetamide

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C11H13N3O/c1-14(11(15)7-13)8-10-5-3-2-4-9(10)6-12/h2-5H,7-8,13H2,1H3

InChI Key

HXPCQMXGLZAEEP-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1C#N)C(=O)CN

Canonical SMILES

CN(CC1=CC=CC=C1C#N)C(=O)CN

2-Amino-N-(2-cyano-benzyl)-N-methyl-acetamide is an organic compound characterized by its unique molecular structure, which includes an amino group, a cyano group, and a benzyl group attached to an acetamide backbone. Its chemical formula is C12H15N3OC_{12}H_{15}N_{3}O, and it has a molecular weight of approximately 217.27 g/mol. This compound is of significant interest in both synthetic organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

, including:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
  • Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives when reacted with alkyl halides or acyl chlorides.

The products formed from these reactions depend on the specific reagents and conditions used, which can lead to a variety of derivatives with potential applications in medicinal chemistry.

Research indicates that 2-Amino-N-(2-cyano-benzyl)-N-methyl-acetamide possesses notable biological activity. It has been studied for its interactions with various biological targets, including enzymes and receptors. The compound's amino and cyano groups play crucial roles in its binding affinity and mechanism of action, which may involve the modulation of enzymatic processes or receptor activity . Preliminary studies suggest potential pharmacological properties that warrant further investigation.

The synthesis of 2-Amino-N-(2-cyano-benzyl)-N-methyl-acetamide typically involves the reaction of 2-cyano-benzylamine with acetamide. This reaction is usually conducted under controlled conditions, often in solvents such as ethanol or methanol, and may require a catalyst to enhance the yield. Key parameters such as temperature and reaction time are optimized to achieve high purity and yield of the product. In industrial settings, large-scale production may utilize automated reactors for efficiency.

This compound has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Ongoing research explores its potential biological activities and interactions with biomolecules.
  • Medicine: It is being investigated as a pharmaceutical intermediate or active ingredient.
  • Industry: The compound is utilized in developing specialty chemicals and materials.

Interaction studies involving 2-Amino-N-(2-cyano-benzyl)-N-methyl-acetamide focus on its binding affinity to various biological targets. These studies are crucial for understanding the compound's pharmacodynamics and potential therapeutic applications. Preliminary data suggest that it may interact effectively with certain enzymes and receptors, influencing cellular signaling pathways .

Several compounds share structural similarities with 2-Amino-N-(2-cyano-benzyl)-N-methyl-acetamide. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
2-Amino-N-(3-cyano-benzyl)-N-methyl-acetamideSimilar amino and cyano groups but different positionPotentially different biological activity profiles
2-Cyano-N-methyl-acetamideContains a cyano group and methyl acetamideSimpler structure; less bulky than the target compound
2-Amino-N-benzylacetamideBenzyl group without cyano substitutionLacks cyano functionality; differing biological activity
3-Cyano-N-(4-chlorobenzyl)-N-methyl-acetamideChlorine substitution on benzyl ringPotentially enhanced lipophilicity due to chlorine
4-Amino-N-(3-cyanobenzyl)-N-methyl-acetamideDifferent position of amino groupMay exhibit different pharmacological profiles

The uniqueness of 2-Amino-N-(2-cyano-benzyl)-N-methyl-acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity patterns and biological activities compared to these similar compounds. This makes it a valuable candidate for further research in medicinal chemistry and drug development.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

203.105862047 g/mol

Monoisotopic Mass

203.105862047 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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